oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
Description
Oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate (CAS: 2176069-09-1) is a heterocyclic compound featuring a 1,4-thiazepane ring modified with two sulfonyl groups (1,1-dioxo) and a 2-chlorophenyl substituent at position 5. The molecular formula comprises 24 carbon atoms, 1 nitrogen, 1 oxygen, 1 chlorine, and additional hydrogen and sulfur atoms, as detailed in structural analyses .
Crystallographic tools like SHELX , ORTEP-3 , and WinGX are critical for resolving its three-dimensional conformation, bond angles, and intermolecular interactions. These structural insights are foundational for comparative studies with analogs.
Properties
IUPAC Name |
oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKZRFQJCTQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a suitable base.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Construction of the Thiazepane Ring: This can be synthesized via a ring-closing reaction involving a suitable thioamide and a halogenated precursor.
Carboxylation and Dioxide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Sulfonyl Group Influence: The 1,1-dioxo modification on the thiazepane ring distinguishes this compound from non-sulfonated analogs (e.g., simple 1,4-thiazepanes).
Substituent Position Effects : The 2-chlorophenyl group introduces steric constraints compared to para-substituted analogs, which may reduce off-target interactions but limit conformational flexibility .
Ester Group Optimization : The oxolan-3-yl ester balances lipophilicity and solubility, contrasting with bulkier esters (e.g., benzyl) that may impede membrane permeability .
Methodological Considerations for Comparative Studies
The absence of explicit comparative data in the provided evidence underscores the importance of leveraging crystallographic and computational tools:
- SHELX Refinement : Enables precise determination of bond lengths and angles, critical for comparing molecular geometries with analogs .
- ORTEP-3 Visualization : Facilitates analysis of steric clashes or conformational differences in aryl-substituted derivatives .
- WinGX Integration : Supports high-throughput crystallographic workflows for rapid structural benchmarking against databases .
Biological Activity
Oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazepane ring fused with an oxolan moiety and carries a chlorophenyl substituent. The presence of the dioxo group contributes to its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:
Where , , , , and represent the number of respective atoms in the compound.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby increasing its levels in the brain. This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer’s .
- Antioxidant Activity : The presence of dioxo and thiazepane functionalities suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Acetylcholinesterase Inhibition | Enhances acetylcholine levels; potential use in treating Alzheimer's disease. |
| Antioxidant Properties | Reduces oxidative stress; may protect against cellular damage. |
| Antimicrobial Activity | Similar compounds have shown effectiveness against various microbial strains. |
| Anti-inflammatory Effects | Potential to reduce inflammation based on structural analogs studied. |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Cyclization : Formation of the thiazepane ring via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using 1,4-dioxane or ethanol as solvents) .
- Oxidation : Conversion of the thiazepane sulfur to sulfone groups using oxidizing agents like potassium permanganate or hydrogen peroxide .
- Esterification : Coupling the oxolan-3-yl moiety to the carboxylate group via activated intermediates (e.g., using DCC or EDCl as coupling agents) .
Key considerations include optimizing reaction time, temperature, and solvent polarity to enhance yield and purity. Chromatographic purification (e.g., silica gel column) is often required to isolate the final product .
Advanced Question: How can researchers resolve discrepancies in crystallographic data during structural elucidation of this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond-length deviations or thermal parameters) can be addressed by:
- Cross-validation : Refining the structure using dual software (e.g., SHELXL for small-molecule refinement and WinGX for symmetry checks) .
- Twinned Data Handling : Applying the Hooft parameter or using SHELXD for robust phasing in cases of twinning or disorder .
- Electron Density Analysis : Employing ORTEP-3 to visualize anisotropic displacement parameters and adjust hydrogen atom positions .
Documenting refinement strategies in the CIF file ensures reproducibility and transparency .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from the 2-chlorophenyl group) and confirms the oxolane and thiazepane ring systems .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and verifies connectivity .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns indicative of sulfone groups .
- IR Spectroscopy : Identifies carbonyl (C=O) and sulfone (S=O) stretches (~1700 cm⁻¹ and ~1300 cm⁻¹, respectively) .
Advanced Question: What strategies mitigate contradictions in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability tests to confirm target engagement .
- Impurity Profiling : Use HPLC or LC-MS to rule out interference from synthetic byproducts (e.g., unreacted intermediates or oxidation derivatives) .
- Dose-Response Validation : Replicate dose curves in independent labs to assess reproducibility of EC₅₀/IC₅₀ values .
Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Basic Question: What key structural features are confirmed by X-ray crystallography?
Methodological Answer:
- Ring Conformation : The thiazepane ring adopts a chair-like conformation, stabilized by sulfone groups at the 1,1-dioxo positions .
- Dihedral Angles : The oxolan-3-yl group forms a ~120° angle with the thiazepane plane, confirmed via SHELXL refinement .
- Intermolecular Interactions : Hydrogen bonding between the carboxylate oxygen and sulfone groups stabilizes the crystal lattice .
Data deposition in the Cambridge Structural Database (CSD) ensures peer validation .
Advanced Question: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to reduce hydrolysis of the ester group during coupling reactions .
- Temperature Control : Maintain reflux temperatures below 80°C to prevent sulfone over-oxidation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
- In Situ Monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion points .
Basic Question: What computational tools aid in predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for sulfone-mediated nucleophilic substitutions .
- Molecular Docking : AutoDock Vina predicts binding poses with biological targets (e.g., enzymes or receptors) using PubChem-derived structural data .
- QSPR Models : Relate substituent electronic effects (Hammett σ constants) to reaction rates .
Advanced Question: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (≤5% DMSO) to maintain compound stability while avoiding precipitation .
- Prodrug Design : Synthesize phosphate or ester prodrugs to enhance aqueous solubility for in vitro testing .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to confirm nanomolar dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
